1,2,4-Thiadiazole, 5-chloro-3-(methylthio)-
Overview
Description
1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- is a useful research compound. Its molecular formula is C3H3ClN2S2 and its molecular weight is 166.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
1,2,4-Thiadiazole derivatives have demonstrated notable antimicrobial and antifungal activities. A study by Wardakhan and El-Sayed (2009) showed that 5-cyanomethyl-1,3,4-thiadiazole derivatives exhibited high antimicrobial activities, suggesting their potential as lead compounds for developing new antimicrobial agents (Wardakhan & El-Sayed, 2009). Similarly, compounds containing 1,3,4-thiadiazole and 1,3-thiazole rings bearing a pyridine moiety have shown promising anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines, with better performance than the reference drug Harmine (Abouzied et al., 2022).
Fungicidal Activity
The fungicidal activity of 1,2,4-Thiadiazole derivatives has been a significant area of research. Fan et al. (2010) synthesized thiadiazole-containing triazolothiadiazoles that showed a wide spectrum of fungicidal activity, indicating their potential as lead compounds for new fungicide development (Fan et al., 2010).
Anticancer Agents
Several studies have highlighted the anticancer potential of 1,2,4-Thiadiazole derivatives. Gomha et al. (2017) synthesized novel thiadiazole derivatives that exhibited potent anticancer activity, particularly against Hepatocellular carcinoma cell lines, suggesting a promising direction for anticancer drug development (Gomha et al., 2017).
Liquid Crystal Applications
The mesomorphic behavior of compounds containing 1,2,4-triazole and 1,3,4-thiadiazole rings has been studied for their potential applications in liquid crystal displays. Tomma et al. (2009) synthesized new liquid crystalline compounds exhibiting enantiotropic nematic mesophases, opening avenues for their use in advanced display technologies (Tomma et al., 2009).
Antitubercular Agents
Research by Ramprasad et al. (2015) on phenothiazine and 1,3,4-thiadiazole hybrid derivatives revealed significant inhibition activity against Mycobacterium tuberculosis, presenting a new approach for antitubercular drug design (Ramprasad et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that this compound may also interact with proteins or enzymes in the body.
Mode of Action
It’s suggested that similar compounds may exert their effects through reactions with protein sulfhydryl groups on the cell membrane .
Biochemical Pathways
Similar compounds have been involved in the synthesis of new pyrazole derivatives , indicating that this compound may also participate in similar biochemical reactions.
Pharmacokinetics
Similar compounds have been described as having high gastrointestinal absorption and being non-permeant to the blood-brain barrier .
Result of Action
Similar compounds have shown inhibitory effects on certain cellular functions and growth inhibitory effects against Mycobacterium tuberculosis .
Action Environment
Similar compounds have been used as biocides, suggesting that they may be stable and effective in various environmental conditions .
Biochemical Analysis
Biochemical Properties
1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This compound can also form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
The effects of 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of specific genes, thereby altering cellular functions .
Molecular Mechanism
At the molecular level, 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes, and inhibit their activity. This compound can also activate certain enzymes, leading to changes in metabolic pathways. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular functions .
Dosage Effects in Animal Models
The effects of 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular functions. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can alter the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. This compound can be taken up by cells through active transport or passive diffusion, and its distribution within tissues can vary depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
5-chloro-3-methylsulfanyl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S2/c1-7-3-5-2(4)8-6-3/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRYKIFAMMXTOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341197 | |
Record name | 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21735-15-9 | |
Record name | 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3-(methylsulfanyl)-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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